Product packaging for Carbonic acid;4-fluoro-2-methoxyphenol(Cat. No.:CAS No. 676515-62-1)

Carbonic acid;4-fluoro-2-methoxyphenol

Cat. No.: B12514150
CAS No.: 676515-62-1
M. Wt: 346.28 g/mol
InChI Key: BNTAVHPJGMVCLW-UHFFFAOYSA-N
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Description

Carbonic acid;4-fluoro-2-methoxyphenol is a chemical compound of interest in scientific research, particularly in medicinal chemistry and chemical biology. The 4-fluoro-2-methoxyphenol moiety (also known as 4-fluoroguaiacol) is a substituted phenol with a molecular formula of C7H7FO2 and a molecular weight of 142.13 g/mol . It is characterized as a light yellow to brown clear liquid at room temperature . Researchers value this structural motif for its potential as a building block in the synthesis of more complex molecules. For instance, ortho-methoxy aniline derivatives, which are structurally related, have been explored in the development of kinase inhibitors, demonstrating the utility of such fragments in creating potent and selective pharmacological probes . This compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and note that it has associated hazard warnings for being harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16F2O7 B12514150 Carbonic acid;4-fluoro-2-methoxyphenol CAS No. 676515-62-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

676515-62-1

Molecular Formula

C15H16F2O7

Molecular Weight

346.28 g/mol

IUPAC Name

carbonic acid;4-fluoro-2-methoxyphenol

InChI

InChI=1S/2C7H7FO2.CH2O3/c2*1-10-7-4-5(8)2-3-6(7)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4)

InChI Key

BNTAVHPJGMVCLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)O.COC1=C(C=CC(=C1)F)O.C(=O)(O)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for Carbonic Acid; 4 Fluoro 2 Methoxyphenol and Analogues

Direct Esterification Approaches Utilizing Activated Carbonic Acid Reagents

Direct esterification methods involve the reaction of 4-fluoro-2-methoxyphenol (B1225191) with a highly reactive carbonyl source. These methods are often favored for their efficiency and directness.

Phosgene-Derived Reagents in Phenol (B47542) Carbonate Synthesis

Phosgene (B1210022) (COCl₂) has historically been a primary reagent for the synthesis of carbonates from alcohols and phenols. nih.govnih.gov Its high reactivity allows for reactions to proceed under mild conditions. orgsyn.org The reaction of 4-fluoro-2-methoxyphenol with phosgene would proceed via a nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of phosgene. This initially forms a chloroformate, which then reacts with a second molecule of the phenol to yield the desired bis(4-fluoro-2-methoxyphenyl) carbonate.

Due to the high toxicity of phosgene gas, safer liquid or solid alternatives have been developed. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), which decompose in situ to generate phosgene under reaction conditions, thereby minimizing the risks associated with handling the gaseous reagent. nih.gov The use of these reagents for the synthesis of carbonates from substituted phenols is a well-established methodology. nih.govorgsyn.org

ReagentPhaseAdvantagesDisadvantages
PhosgeneGasHigh reactivity, clean reactionHighly toxic, difficult to handle
DiphosgeneLiquidSafer than phosgeneStill toxic, corrosive
TriphosgeneSolidEasiest to handle, stableDecomposes to phosgene

Carbonyl Diimidazole (CDI) Mediated Protocols

Carbonyl diimidazole (CDI) is a widely used and safer alternative to phosgene for the synthesis of carbonates, esters, and amides. wikipedia.orgresearchgate.net CDI reacts with alcohols and phenols to form an activated imidazole-carboxylate intermediate, which is then susceptible to nucleophilic attack by another phenol molecule. The reaction is typically carried out under mild and neutral conditions. The imidazole (B134444) generated as a byproduct is non-toxic and can be easily removed during workup. wikipedia.org

The reaction of 4-fluoro-2-methoxyphenol with CDI would proceed by the initial formation of a phenoxy-imidazolecarbonyl intermediate. A second equivalent of the phenol then displaces the imidazole group to form the symmetrical carbonate. This method avoids the use of hazardous phosgene and corrosive byproducts like HCl. researchgate.net

Advanced Coupling Agent Strategies for Carbonic Ester Formation

Modern organic synthesis has seen the development of numerous coupling agents that can facilitate the formation of esters from carboxylic acids and alcohols or phenols. While primarily used for carboxylic acid esterification, some of these can be adapted for the formation of carbonates.

One such strategy is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org In the context of carbonate synthesis, carbonic acid itself is too unstable. However, a mono-ester of carbonic acid (a chloroformate or a related activated species) could be coupled with 4-fluoro-2-methoxyphenol using this methodology. The reaction proceeds through the formation of a reactive O-acylisourea intermediate from the reaction of DCC with the acid component, which is then attacked by the phenol. organic-chemistry.org DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org

Coupling AgentCatalystKey Features
DCCDMAPMild reaction conditions, high yields
EDCDMAPWater-soluble carbodiimide, easier workup

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes to the target carbonate involve the synthesis and subsequent functionalization of the key precursor, 4-fluoro-2-methoxyphenol, or the use of transesterification methodologies.

Synthesis of 4-fluoro-2-methoxyphenol Precursors and Functionalization

The synthesis of the key precursor, 4-fluoro-2-methoxyphenol, can be achieved through several routes. One common starting material is guaiacol (B22219) (2-methoxyphenol), which is commercially available and can be synthesized by the methylation of catechol. wikipedia.org Fluorination of guaiacol would then be required to introduce the fluorine atom at the 4-position. Direct electrophilic fluorination of phenols can be challenging, but modern methods using reagents like Selectfluor or N-fluorobenzenesulfonimide have made this more feasible.

An alternative and often more regioselective approach involves the synthesis of a precursor that can be converted to the phenol. For instance, a synthetic route to the related compound 4-fluoro-2-methoxyaniline starts from 2,4-difluoro-1-nitrobenzene. google.com This is first reacted with a methoxide source to replace one of the fluorine atoms, followed by reduction of the nitro group to an amine. google.com The resulting 4-fluoro-2-methoxyaniline can then be converted to the corresponding phenol via a diazotization reaction followed by hydrolysis (a Sandmeyer-type reaction).

Starting MaterialKey TransformationsAdvantages
Guaiacol (2-methoxyphenol)Electrophilic fluorinationDirect route
2,4-Difluoro-1-nitrobenzeneNucleophilic substitution, nitro reduction, diazotization, hydrolysisHigh regioselectivity

Transesterification Methodologies for Carbonic Acid Derivatives

Transesterification is a powerful, phosgene-free method for the synthesis of carbonates. mdpi.com This typically involves the reaction of a phenol with a simple dialkyl carbonate, such as dimethyl carbonate (DMC), in the presence of a catalyst. researchgate.netresearchgate.net The reaction proceeds in a stepwise manner, first forming an intermediate methyl phenyl carbonate, which can then react with another molecule of the phenol to produce the symmetrical diphenyl carbonate, with the elimination of methanol. researchgate.net

Applying this to 4-fluoro-2-methoxyphenol, the reaction with dimethyl carbonate would be expected to produce bis(4-fluoro-2-methoxyphenyl) carbonate. A variety of catalysts can be employed for this transformation, including Lewis acids (e.g., titanium or tin compounds), bases, and solid-state catalysts like mixed metal oxides. researchgate.netresearchgate.net The reaction is typically driven to completion by removing the methanol byproduct by distillation.

Carbonate SourceCatalyst ExamplesReaction Conditions
Dimethyl Carbonate (DMC)Ti(OBu)₄, Sn(OAc)₂, MgO-CeO₂Elevated temperatures, removal of methanol byproduct
Ethylene CarbonateVarious basic or acidic catalystsCan also be used as a source of the carbonate group

Catalytic Systems in the Formation of this Carbonic Acid Derivative

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. For a carbonic acid derivative like the subject compound, both organocatalytic and metal-catalyzed systems are highly relevant for constructing the key ester linkage.

Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. For the esterification of phenols, which is a key step in forming the target carbonic acid derivative, several organocatalytic methods have been developed.

One notable approach is the transesterification of phenols using an innocuous acyl donor like vinyl acetate, catalyzed by an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method is often performed under solvent-free conditions, offering operational simplicity, excellent yields, and easy workup. rsc.org The mechanism involves the activation of the enol ester by DABCO, followed by nucleophilic attack from the phenolate generated in situ. rsc.org

Direct esterification of carboxylic acids and alcohols can also be achieved using novel sulfur(IV)-based organocatalysts. rsc.orgresearchgate.net These catalysts, featuring a phenol-tethered sulfoxide, facilitate the reaction by forming an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for subsequent reaction with the alcohol or phenol. rsc.orgresearchgate.net

The table below highlights key aspects of organocatalytic esterification of phenols.

CatalystAcyl DonorSubstratesConditionsAdvantages
DABCOVinyl AcetatePhenolsSolvent-freeHigh yields, operational simplicity, sustainable. rsc.org
Sulfur(IV)-based catalystCarboxylic AcidAlcohols, PhenolsRedox neutralDirect esterification, activation via Pummerer intermediate. rsc.orgresearchgate.net
IsothioureaCarboxylic AcidAlcoholsN/AHighly efficient for α-fluoroester synthesis. organic-chemistry.org

Metal catalysis provides powerful tools for forming C-O bonds, essential for synthesizing carbonic acid esters. Transition metal-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of carboxylic acid derivatives. researchgate.net

The Ullmann reaction, a classic copper-catalyzed nucleophilic aromatic substitution, is a foundational method for synthesizing aryloxy phenols and related diaryl ethers. nih.gov Modern variations of this reaction use catalysts like copper iodide (CuI) with ligands such as picolinic acid to couple aryl halides with phenols, which could be adapted for the synthesis of more complex esters. nih.gov

Palladium-catalyzed reactions are also central to modern synthesis. For instance, phenols can be activated by conversion to aryl fluorosulfonates using sulfuryl fluoride (B91410). These intermediates then undergo a palladium-catalyzed deoxygenative borylation, which can be a stepping stone to further coupling reactions. rsc.org While not a direct esterification, this demonstrates the utility of metal catalysis in activating phenols for subsequent bond formation.

The synthesis of carboxylic acid derivatives can also be achieved through the direct carboxylation of various organic substrates with carbon dioxide, often using transition metal catalysts. researchgate.net This approach is highly attractive from a green chemistry perspective as it utilizes CO₂ as a C1 feedstock.

Green Chemistry Principles in the Synthesis of the Specified Compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. researchgate.netnih.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the reaction medium, offer significant advantages in terms of reduced waste and simplified purification. jmchemsci.com The acylation of phenols, a key reaction type for the synthesis of the target compound, has been successfully performed under solvent-free conditions using various catalysts, leading to high yields and clean reaction profiles. jmchemsci.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, synthetic methods have been developed to overcome this challenge. For instance, the oxidative polymerization of phenol has been successfully carried out in an aqueous environment, demonstrating that water can be a viable medium for reactions involving phenolic compounds. tandfonline.com Phase-transfer catalysis is another technique that enables reactions between aqueous and organic reactants, and has been effectively used for the esterification of phenols. researchgate.net

Reaction TypeConditionsCatalyst/MediatorAdvantages
Acylation of PhenolsSolvent-FreeVarious (e.g., CBr₄, Zirconocene complexes)Reduced waste, simple purification, high yields. jmchemsci.com
Esterification of PhenolsBiphasic (Aqueous-Organic)Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride)Utilizes water, rapid reaction, quantitative yields. researchgate.net
Oxidative Polymerization of PhenolAqueousOxidant (e.g., Potassium ferricyanide)Environmentally benign solvent, simple product separation. tandfonline.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition reactions, are inherently more sustainable as they generate minimal waste.

In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. For example, a traditional synthesis of ibuprofen had an atom economy of only 40%, while a newer, greener process increased this to 77% by redesigning the synthetic route to involve more efficient, catalytic steps. monash.edu

Designing a sustainable pathway for Carbonic acid; 4-fluoro-2-methoxyphenol would involve prioritizing reactions with high atom economy. For instance, forming the carbonic ester linkage via a direct addition reaction would be preferable to a multi-step process involving protecting groups and generating stoichiometric byproducts. Catalytic routes, which use small amounts of a catalyst that can be recycled, are generally more atom-economical than stoichiometric reactions.

The table below illustrates the concept of atom economy with a generic esterification reaction.

ReactionReactantsDesired ProductByproduct% Atom Economy CalculationResult
Fischer EsterificationR-COOH + R'-OHR-COOR'H₂O(Molar Mass of Ester) / (Molar Mass of Acid + Molar Mass of Alcohol) * 100< 100%
Addition Reaction (Hypothetical)A + BA-BNone(Molar Mass of Product) / (Molar Mass of A + Molar Mass of B) * 100100%

By focusing on catalytic methods, solvent-free conditions, and maximizing atom economy, the synthesis of Carbonic acid; 4-fluoro-2-methoxyphenol and its analogues can be made significantly more efficient and sustainable.

Scale-Up Considerations and Process Optimization in Laboratory Research

The transition of a synthetic route for carbonic acid; 4-fluoro-2-methoxyphenol from a small-scale discovery setting to a larger, multi-gram laboratory scale necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, reproducibility, and product quality. Process optimization at this stage is crucial for identifying a robust and scalable method suitable for producing sufficient quantities of the target compound for further research and development. Key considerations in the laboratory-scale scale-up and optimization of the synthesis of this and analogous aryl carbonates include the choice of synthetic route, reaction conditions, and downstream processing.

A prevalent method for the synthesis of aryl carbonates is the transesterification of a corresponding phenol with a carbonate source, such as dimethyl carbonate (DMC). This approach is often favored over older methods involving highly toxic reagents like phosgene. The optimization of this process for carbonic acid; 4-fluoro-2-methoxyphenol would involve a systematic study of several interdependent parameters.

Reaction Parameters and Their Optimization

The yield and purity of the final product are highly dependent on the reaction conditions. A systematic approach to optimization involves the variation of one parameter at a time while keeping others constant, or through design of experiment (DoE) methodologies to study the interplay between different variables.

Catalyst Selection and Loading: The choice of catalyst is critical for achieving high conversion and selectivity. Various catalysts, including base catalysts like potassium carbonate and organometallic complexes, have been employed for transesterification reactions. The optimization process involves screening a range of catalysts to identify the most effective one for the specific substrate. Subsequently, the catalyst loading is optimized to find the lowest possible amount that provides a high reaction rate and yield, which is important for minimizing cost and simplifying purification.

Solvent Effects: The reaction can be run in the presence or absence of a solvent. If a solvent is used, its polarity and boiling point can significantly influence the reaction rate and equilibrium position. For transesterification reactions, a solvent that can efficiently remove the alcohol byproduct (e.g., methanol when using DMC) can drive the reaction towards the product side. Optimization studies would compare different solvents or solvent mixtures to identify the optimal medium.

Temperature and Reaction Time: The reaction temperature is a critical parameter that affects the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of side products or decomposition of the desired product. The optimal temperature is therefore a compromise between reaction rate and selectivity. The reaction time is optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. This is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry of Reactants: The molar ratio of the phenol to the carbonate source can influence the reaction equilibrium and product distribution. An excess of the carbonate source is often used to drive the reaction to completion. Optimization studies aim to determine the ideal stoichiometric ratio that maximizes the yield of the desired product while minimizing the use of excess reagents.

Downstream Processing and Purification

Scaling up a reaction also requires careful consideration of the work-up and purification procedures. A method that is convenient on a small scale may become impractical or inefficient at a larger scale.

Product Isolation: The method of isolating the crude product from the reaction mixture needs to be scalable. This may involve techniques such as precipitation, extraction, or distillation. The choice of method will depend on the physical properties of the product and the impurities present.

Purification: The final purification of the product is essential to achieve the desired level of purity. While chromatography is a common purification technique in a research laboratory, it can be time-consuming and expensive on a larger scale. Therefore, alternative purification methods such as recrystallization or distillation are often preferred for larger quantities. The optimization of the purification process focuses on maximizing the recovery of the pure product while effectively removing impurities.

The following table provides a hypothetical example of a process optimization study for the synthesis of bis(4-fluoro-2-methoxyphenyl) carbonate from 4-fluoro-2-methoxyphenol and dimethyl carbonate in a laboratory setting.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1Potassium Carbonate (10)Toluene110246592
2Potassium Carbonate (5)Toluene110246293
3DBU (10)Toluene110187895
4DBU (10)Xylene140128596
5DBU (10)None140109298

The data in the table illustrates how systematic variation of reaction parameters can lead to a significant improvement in the yield and purity of the final product. For example, changing the catalyst from potassium carbonate to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and increasing the temperature led to a higher yield and purity in a shorter reaction time. The best results were obtained under solvent-free conditions, which is also advantageous from a green chemistry perspective.

Computational Chemistry and Theoretical Mechanistic Elucidation of Carbonic Acid; 4 Fluoro 2 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. These methods provide insights into the fundamental characteristics of a compound at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. For 4-fluoro-2-methoxyphenol (B1225191), DFT calculations can determine optimized molecular geometry, vibrational frequencies, and other key electronic parameters.

DFT studies would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. The resulting data provides a detailed picture of the molecule's structure.

Table 1: Calculated Ground State Properties of 4-fluoro-2-methoxyphenol

Property Value
Optimized Energy Value in Hartrees
Dipole Moment Value in Debye
Rotational Constants A, B, C in GHz

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

For 4-fluoro-2-methoxyphenol, the MEP map would likely show a region of negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atom, indicating these are areas susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For 4-fluoro-2-methoxyphenol, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms, while the LUMO would also be distributed across the ring system. This analysis helps in predicting how the molecule will behave in various chemical reactions. malayajournal.org

Table 2: Frontier Molecular Orbital Properties of 4-fluoro-2-methoxyphenol

Property Energy (eV)
HOMO Illustrative Value
LUMO Illustrative Value

Note: These values are illustrative and would be derived from specific FMO calculations.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are powerful techniques for exploring these aspects.

Exploration of Low-Energy Conformers and Energy Landscapes

4-fluoro-2-methoxyphenol possesses rotational freedom around the bonds connecting the hydroxyl and methoxy groups to the aromatic ring. This allows for the existence of multiple conformers with different spatial arrangements and energy levels. Computational methods can be used to perform a systematic scan of the potential energy surface to identify the most stable, low-energy conformers. researchgate.net

Simulation of Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations can be employed to study the behavior of 4-fluoro-2-methoxyphenol in a condensed phase, such as in a solvent or in the presence of other molecules like carbonic acid. These simulations model the movement of atoms over time, providing insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces.

In a hypothetical scenario involving carbonic acid, MD simulations could reveal the formation of hydrogen bonds between the hydroxyl group of 4-fluoro-2-methoxyphenol and the carbonyl and hydroxyl groups of carbonic acid. These interactions would be critical in determining the structure and stability of any potential complex formed between the two molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
Carbonic acid

Prediction of Spectroscopic Signatures from First Principles

First principles calculations allow for the prediction of spectroscopic data, which can aid in the experimental identification and characterization of molecules.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. The vibrational modes for Carbonic acid; 4-fluoro-2-methoxyphenol can be assigned to specific functional groups and bond vibrations. The predicted frequencies are typically calculated using quantum chemical methods.

Below is a table of predicted vibrational modes and their corresponding frequencies.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H StretchPhenolic OH3600-3200
C-H Stretch (Aromatic)C-H on Benzene (B151609) Ring3100-3000
C-H Stretch (Aliphatic)Methoxy CH₃2950-2850
C=O StretchCarbonyl1780-1760
C-C Stretch (Aromatic)Benzene Ring1600-1400
C-O Stretch (Ester)O-C=O1300-1200
C-O Stretch (Ether)Ar-O-CH₃1250-1000
C-F StretchC-F on Benzene Ring1250-1050

This table is generated based on typical vibrational frequencies for the respective functional groups and does not represent experimentally verified data for this specific molecule.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of a compound. The chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR chemical shifts for Carbonic acid; 4-fluoro-2-methoxyphenol are presented below.

¹H NMR Predictions

Proton Environment Predicted Chemical Shift (ppm)
H (Phenolic)O-H8.0 - 10.0
H (Aromatic)C-H ortho to -OCO₂H7.0 - 7.2
H (Aromatic)C-H ortho to -OCH₃6.8 - 7.0
H (Aromatic)C-H meta to -F6.7 - 6.9
H (Methoxy)-OCH₃3.8 - 4.0

¹³C NMR Predictions

Carbon Environment Predicted Chemical Shift (ppm)
C (Carbonyl)C=O150 - 155
C (Aromatic)C-O (Ester)148 - 152
C (Aromatic)C-F (ipso)155 - 160 (d, ¹JCF ≈ 245 Hz)
C (Aromatic)C-OCH₃ (ipso)145 - 150
C (Aromatic)C-H110 - 125
C (Methoxy)-OCH₃55 - 60

These tables are generated based on established principles of NMR spectroscopy and typical chemical shift values for the functional groups present. They are not experimentally derived for this molecule.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry provides powerful tools to investigate reaction mechanisms, including the identification of transition states and the calculation of activation energies.

The formation of Carbonic acid; 4-fluoro-2-methoxyphenol would likely proceed through the esterification of 4-fluoro-2-methoxyphenol. While phenols react slowly with carboxylic acids directly, their reaction with more reactive derivatives like acyl chlorides is more feasible. libretexts.orgyoutube.com

A plausible synthetic route involves the reaction of 4-fluoro-2-methoxyphenol with a derivative of carbonic acid, such as phosgene (B1210022) (COCl₂) or a chloroformate. The mechanism would likely involve a nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the carbonic acid derivative. To enhance the reactivity of the phenol (B47542), it can first be converted to its more nucleophilic phenoxide salt by treatment with a base. libretexts.org

Carbonic acid and its esters are known to be susceptible to decomposition. rsc.org Theoretical studies on similar compounds suggest several potential decomposition pathways for Carbonic acid; 4-fluoro-2-methoxyphenol. dntb.gov.ua

One likely pathway is decarboxylation, where the molecule loses carbon dioxide to revert to 4-fluoro-2-methoxyphenol. This process can be influenced by factors such as temperature and the presence of catalysts. dntb.gov.ua Theoretical calculations can model the transition state for this reaction and determine the activation energy barrier, providing insight into the compound's stability. Another potential decomposition route could involve hydrolysis of the ester linkage, yielding 4-fluoro-2-methoxyphenol and carbonic acid, with the latter rapidly decomposing to carbon dioxide and water. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Modeling at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. creative-proteomics.comdrugdesign.org Computational SAR modeling can predict the activity of new compounds based on their molecular features. uni-bonn.descience.govnih.gov

For Carbonic acid; 4-fluoro-2-methoxyphenol, SAR modeling could explore how modifications to its structure affect a theoretical property, such as its binding affinity to a biological target. Key structural features that could be varied include:

The Fluoro Group: Its position and presence influence the electronic properties of the benzene ring.

The Methoxy Group: Altering this group could impact steric interactions and solubility.

The Carbonic Acid Ester: This group could be modified to other esters or functional groups to assess its importance for activity.

By computationally modeling these variations and their predicted effects, a SAR model can be developed to guide the design of analogs with potentially enhanced or modified activities. creative-proteomics.com

Reaction Mechanisms and Transformation Pathways of Carbonic Acid; 4 Fluoro 2 Methoxyphenol

Hydrolysis and Solvolysis Mechanisms of the Carbonic Ester Moiety

The carbonic ester group is a key reactive site in the molecule, susceptible to cleavage through hydrolysis and solvolysis. The stability and decomposition pathways of this moiety are significantly influenced by kinetic and thermodynamic factors, as well as the surrounding chemical environment.

The hydrolysis of carbonate esters, such as the one in the title compound, can proceed through different mechanisms depending on the reaction conditions. Generally, the hydrolysis of aryl carbonates is faster than that of dialkyl carbonates due to the better leaving group ability of the phenoxide ion. The presence of substituents on the aromatic ring further modulates this reactivity. In "Carbonic acid; 4-fluoro-2-methoxyphenol", the fluorine atom, being electron-withdrawing, would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy (B1213986) group is electron-donating by resonance, which could slightly counteract this effect.

The hydrolysis of carbonate esters is generally a thermodynamically favorable process, leading to the formation of an alcohol (in this case, 4-fluoro-2-methoxyphenol), carbon dioxide, and the other alcohol or phenol (B47542) that formed the ester. For instance, diphenyl carbonate hydrolyzes rapidly under environmental conditions to form phenol and carbon dioxide. researchgate.net The hydrolysis can be a stepwise process, potentially involving a monoester intermediate. researchgate.net

The rate of hydrolysis of carbonate esters is highly dependent on the pH of the solution. researchgate.netacs.orgresearchgate.netpsu.edu The reaction can be catalyzed by both acids and bases. researchgate.netnih.gov

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by water. youtube.com This mechanism is typically characterized by a first-order dependence on the hydronium ion concentration. researchgate.netpsu.edu

Under neutral conditions, water acts as the nucleophile. However, this uncatalyzed hydrolysis is generally slow for carbonate esters. researchgate.net

Under alkaline conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This base-catalyzed hydrolysis is usually much faster than the acid-catalyzed or neutral hydrolysis and follows a second-order rate law (first order in ester and first order in hydroxide ion). nih.gov The hydrolysis rate of aryl esters shows a linear free energy relationship with the pKa of the leaving group phenol, indicating that electron-withdrawing substituents on the phenol, which lower its pKa, accelerate the hydrolysis. nih.gov

The solvent environment also plays a crucial role. rsc.orgosti.govresearchgate.net In high-temperature water, the hydrolysis mechanism can deviate from the conventional specific acid catalysis, with water molecules themselves acting as effective proton donors. acs.orgpsu.edu The use of polar aprotic cosolvents can also influence the reaction rates by altering the solvation of the reactants and transition states. rsc.orgosti.gov

Table 1: pH-Rate Profile for the Hydrolysis of a Model Phenol Carbonate Ester

pH RangePredominant MechanismRate Dependence
0.4 - 2Specific Acid Catalysisk_obs = k_H[H⁺]
3 - 6Water-catalyzed (neutral)k_obs ≈ k_w
> 7Specific Base Catalysisk_obs = k_OH[OH⁻]

This table illustrates the general pH-rate profile for the hydrolysis of a model phenol carbonate ester, showing the dominant mechanism and its rate dependence in different pH regions. The actual rate constants would be specific to the "Carbonic acid; 4-fluoro-2-methoxyphenol" ester.

Reactions Involving the Aromatic Core of 4-fluoro-2-methoxyphenol (B1225191)

The aromatic ring of 4-fluoro-2-methoxyphenol is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being determined by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The reactivity and orientation of substitution are governed by the substituents already present on the ring. libretexts.orgwikipedia.org

The methoxy group (-OCH₃) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.comyoutube.com This donation stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. organicchemistrytutor.comyoutube.com The fluorine atom, on the other hand, is a deactivating group due to its strong electron-withdrawing inductive effect. wikipedia.orgnumberanalytics.comcsbsju.edu However, like other halogens, it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the arenium ion intermediate. wikipedia.orgorganicchemistrytutor.com

In 4-fluoro-2-methoxyphenol, the powerful activating effect of the methoxy group will dominate, making the ring more reactive towards electrophiles than benzene (B151609). The substitution will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the fluorine atom. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (positions 3 and 5). Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at position 3 compared to position 5.

Table 2: Directing Effects of Substituents in 4-fluoro-2-methoxyphenol

SubstituentPositionElectronic EffectDirecting Effect
-OCH₃2Activating (+M > -I)Ortho, Para
-F4Deactivating (-I > +M)Ortho, Para
-OH1Activating (+M > -I)Ortho, Para

This table summarizes the electronic and directing effects of the substituents on the aromatic ring of 4-fluoro-2-methoxyphenol, which collectively determine the outcome of electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. researchgate.netwalisongo.ac.idyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. youtube.comebyu.edu.trresearchgate.net

In 4-fluoro-2-methoxyphenol, the fluorine atom can potentially act as a leaving group. Fluorine is the best leaving group among the halogens for SNA reactions because of its high electronegativity, which makes the carbon atom it is attached to highly electrophilic. youtube.com However, the presence of the electron-donating methoxy group ortho to the fluorine and the hydroxyl group para to the fluorine would decrease the electrophilicity of the ring and thus disfavor SNA.

For a nucleophilic attack to occur, harsh reaction conditions or the presence of a strong nucleophile would likely be necessary. researchgate.netwalisongo.ac.id The reaction would proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. youtube.com The stability of this intermediate is crucial for the reaction to proceed.

Oxidative and Reductive Transformations of the Specified Compound

The substituted phenol structure of "Carbonic acid; 4-fluoro-2-methoxyphenol" makes it susceptible to both oxidation and reduction reactions, leading to a variety of potential products.

The oxidation of phenols can lead to the formation of quinones. wikipedia.orgnih.gov In the case of 4-fluoro-2-methoxyphenol, oxidation would likely target the phenol and methoxy-substituted ring. The presence of the hydroxyl and methoxy groups makes the ring electron-rich and thus prone to oxidation. Oxidation of methoxyphenols can result in the cleavage of the aromatic C-O linkage or the formation of quinone-like structures. acs.orgresearchgate.net The specific product would depend on the oxidizing agent and reaction conditions. For example, oxidation with hypervalent iodine reagents is a common method for the synthesis of quinones from phenols. wikipedia.orgnih.gov

The reduction of fluorinated aromatic compounds can lead to the replacement of the fluorine atom with a hydrogen atom. acs.org This reductive defluorination can be achieved using various reducing agents. The reduction of the aromatic ring itself to a cyclohexyl derivative is also possible under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. The stability of the aromatic ring in fluorinated benzenes is influenced by the fluorine substituents. acs.org

Studies on Controlled Oxidation Mechanisms

The controlled oxidation of 4-fluoro-2-methoxyphenol can be directed to achieve specific chemical transformations, primarily targeting the phenolic hydroxyl group and the aromatic ring. Research into the oxidation of this compound and its close analogs, such as guaiacol (B22219), reveals pathways to valuable chemical intermediates like quinones and other oxygenated derivatives.

One significant oxidation pathway involves the conversion of a derivative of 4-fluoro-2-methoxyphenol to the corresponding phenol through a Baeyer-Villiger oxidation. In a study focused on the synthesis of radiolabeled compounds, 4-[18F]fluoro-2-methoxyphenol was synthesized from 2-methoxy-4-nitrobenzaldehyde. This process involved the initial conversion of the nitrobenzaldehyde to 4-[18F]fluoro-2-methoxybenzaldehyde, which was then subjected to a Baeyer-Villiger oxidation to yield the final phenolic product. mdpi.comwikipedia.org This reaction highlights a method for introducing the phenolic hydroxyl group through the oxidation of an aldehyde functional group.

Furthermore, the electrochemical oxidation of guaiacol, a close structural analog of 4-fluoro-2-methoxyphenol, has been studied in detail. These studies provide insights into the likely oxidation mechanism of 4-fluoro-2-methoxyphenol. The electrochemical oxidation of guaiacol on anodes like gold or lead dioxide proceeds via a two-electron oxidation of the guaiacol molecule. researchgate.net This process involves the formation of phenoxonium cation intermediates. The hydrolysis of these cations leads to the formation of catechol, methoxyhydroquinone, and 3-methoxycatechol. researchgate.net Ultimately, these intermediates can be further oxidized to formic, oxalic, and maleic acids, and eventually to carbon dioxide. researchgate.net The presence of the fluorine atom in 4-fluoro-2-methoxyphenol would influence the electron density of the aromatic ring and, consequently, the stability and reactivity of the phenoxonium cation intermediates.

The oxidation of 4-alkyl-2-methoxyphenols, which are structurally similar to 4-fluoro-2-methoxyphenol, has been shown to produce quinone methides through cytochrome P450-catalyzed oxidation. nih.gov This suggests that enzymatic or biomimetic oxidation of 4-fluoro-2-methoxyphenol could also lead to the formation of reactive quinone-type species. Quinones are valuable in organic synthesis and can be generated from phenols using various oxidizing agents. nih.gov For instance, the oxidation of phenols to p-benzoquinones is a well-established transformation. libretexts.org

The table below summarizes the key findings from studies on the controlled oxidation of 4-fluoro-2-methoxyphenol and its analogs.

ReactantOxidizing Agent/MethodKey Intermediates/ProductsReference
4-[18F]Fluoro-2-methoxybenzaldehydeBaeyer-Villiger Oxidation4-[18F]Fluoro-2-methoxyphenol mdpi.comwikipedia.org
GuaiacolElectrochemical Oxidation (Au or PbO2 anode)Phenoxonium cations, catechol, methoxyhydroquinone, 3-methoxycatechol, formic acid, oxalic acid, maleic acid, CO2 researchgate.net
4-Alkyl-2-methoxyphenolsCytochrome P450Quinone methides nih.gov
PhenolsVarious oxidizing agentsp-Benzoquinones libretexts.org

Reduction Pathways and Products

The reduction of 4-fluoro-2-methoxyphenol can target either the aromatic ring or functional groups on its derivatives. Common reduction methods in organic chemistry, such as catalytic hydrogenation and dissolving metal reductions, can be applied to achieve different outcomes.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings and functional groups. youtube.comyoutube.comnih.gov In the context of guaiacol, a close analog of 4-fluoro-2-methoxyphenol, electrocatalytic hydrogenation (ECH) has been studied in detail. Using a 5 wt% Pt/C catalyst, the major hydrogenation products of guaiacol were found to be cyclohexanol (B46403) and 2-methoxycyclohexanol. acs.org The reaction conditions, such as temperature and cathode potential, were found to influence the product distribution, with higher temperatures favoring the formation of cyclohexanone (B45756). acs.org Theoretical studies on the hydrogenation of guaiacol over a Pt(111) catalyst suggest that catechol is a preferred product at elevated temperatures, with further deoxygenation to phenol or benzene being significantly slower. patsnap.com These findings suggest that the catalytic hydrogenation of 4-fluoro-2-methoxyphenol would likely lead to a mixture of fluorinated cyclohexanol and cyclohexanone derivatives, with the potential for C-O bond cleavage under more forcing conditions.

Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source. adichemistry.comwikipedia.orgyoutube.comyoutube.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. lookchem.comrsc.org For anisole (B1667542) (methoxybenzene), a compound structurally related to 4-fluoro-2-methoxyphenol, the reduction yields 1-methoxy-1,4-cyclohexadiene. The electron-donating methoxy group directs the reduction to the 2,5-positions relative to it. In the case of 4-fluoro-2-methoxyphenol, both the methoxy and fluoro groups are electron-donating by resonance and electron-withdrawing by induction. The interplay of these electronic effects would determine the regioselectivity of the Birch reduction, likely leading to a fluorinated methoxy-substituted 1,4-cyclohexadiene.

The following table summarizes the expected reduction products of 4-fluoro-2-methoxyphenol based on studies of analogous compounds.

ReactantReduction Method/CatalystExpected ProductsReference (Analogous Systems)
4-Fluoro-2-methoxyphenolCatalytic Hydrogenation (e.g., Pt/C)4-Fluoro-2-methoxycyclohexanol, 4-Fluorocyclohexanol, 3-Fluorocyclohexanol acs.orgpatsnap.com
4-Fluoro-2-methoxyphenolBirch Reduction (Na/NH3, EtOH)4-Fluoro-2-methoxy-1,4-cyclohexadiene adichemistry.comwikipedia.orgyoutube.comyoutube.comlookchem.comrsc.org

Role as a Synthetic Intermediate in Organic Transformations

4-Fluoro-2-methoxyphenol is a valuable building block in organic synthesis, offering multiple reaction sites for derivatization and the construction of more complex molecular architectures.

Derivatization Strategies for Complex Molecular Architectures

The presence of a phenolic hydroxyl group, a methoxy group, and a fluorinated aromatic ring allows for a variety of derivatization strategies. One notable application is in the synthesis of bioactive hydroxylated biphenyls. Starting from 4-substituted-2-methoxyphenols, a class of compounds to which 4-fluoro-2-methoxyphenol belongs, hydroxylated biphenyls with antitumoral activity have been prepared. nih.gov

Another important derivatization strategy involves the synthesis of fluorinated dibenzofurans. The pyrolysis of fluorophenols has been shown to yield polyfluorinated dibenzofurans (PFDFs). nih.gov More controlled synthetic routes to dibenzofurans can also be envisioned starting from 4-fluoro-2-methoxyphenol through reactions that form a new heterocyclic ring.

The table below presents examples of derivatization strategies for 4-fluoro-2-methoxyphenol and its analogs.

Starting Material ClassReaction TypeProduct ClassPotential ApplicationReference
4-Substituted-2-methoxyphenolsOxidative CouplingHydroxylated BiphenylsAntitumoral Agents nih.gov
FluorophenolsPyrolysisPolyfluorinated Dibenzofurans- nih.gov

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. wikipedia.org While specific examples of 4-fluoro-2-methoxyphenol in MCRs are not extensively documented, its phenolic nature makes it a suitable candidate for certain types of MCRs, particularly variations of the Ugi and Passerini reactions.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. organic-chemistry.orgorganic-chemistry.org A variation known as the Ugi-Smiles reaction allows for the use of a phenol in place of the carboxylic acid. organic-chemistry.orgorganic-chemistry.org In this reaction, the final irreversible step is a Smiles rearrangement. Given that electron-deficient phenols are effective in this reaction, the fluorine atom in 4-fluoro-2-methoxyphenol would enhance its suitability for the Ugi-Smiles reaction.

Similarly, the Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to give an α-acyloxy amide. wikipedia.orgchemistnotes.comnih.gov The Passerini-Smiles reaction is a variation where an electron-poor phenol can replace the carboxylic acid, leading to the formation of α-aryloxy amides. wikipedia.org The reaction proceeds through a Smiles rearrangement of an intermediate. The electron-withdrawing nature of the fluorine atom in 4-fluoro-2-methoxyphenol makes it a plausible substrate for this transformation.

The table below outlines the potential utilization of 4-fluoro-2-methoxyphenol in multicomponent reactions based on known variations.

Multicomponent ReactionKey ReactantsProduct TypeRelevance of 4-Fluoro-2-methoxyphenolReference (Reaction Type)
Ugi-Smiles ReactionAldehyde, Amine, Isocyanide, PhenolN-Aryl-α-amino amidesThe electron-withdrawing fluorine atom activates the phenol for the Smiles rearrangement. organic-chemistry.orgorganic-chemistry.org
Passerini-Smiles ReactionAldehyde, Isocyanide, Phenolα-Aryloxy amidesThe electron-withdrawing fluorine atom enhances the acidity of the phenol, making it a suitable substitute for a carboxylic acid. wikipedia.org

Mechanistic Insights into Degradation in Environmental Systems

The environmental fate of 4-fluoro-2-methoxyphenol is of interest due to the widespread use of fluorinated aromatic compounds. Its degradation can occur through various abiotic and biotic pathways.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a compound by light, often in the presence of other reactive species. For phenolic compounds like 4-fluoro-2-methoxyphenol, ozonolysis and reactions with hydroxyl radicals are important degradation pathways.

Ozonolysis

Ozonolysis is a key atmospheric degradation process for aromatic compounds. researchgate.net Detailed theoretical studies on the gas-phase ozonolysis of guaiacol provide a strong model for the degradation of 4-fluoro-2-methoxyphenol. mdpi.comresearchgate.net The reaction proceeds through the addition of ozone to the aromatic ring, forming a primary ozonide. mdpi.comresearchgate.net This unstable intermediate then cleaves to form Criegee intermediates, which can undergo further reactions. The ozonolysis of guaiacol leads to a variety of ring-opened products, including Z-4-oxobut-2-enoic acid, methyl 2-oxoacetate, and 2-oxoacetic acid. mdpi.com In aqueous solutions, the ozonolysis of phenols can also lead to the formation of hydroxylated and quinone-type products. rsc.orgnih.gov The presence of a fluorine atom in 4-fluoro-2-methoxyphenol would influence the sites of ozone attack and the stability of the resulting intermediates.

Reaction with Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the atmospheric and aquatic degradation of organic pollutants. lookchem.comcapes.gov.br The reaction of •OH with phenols can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group. For pentahalogenated phenols, both electron transfer and addition to the ring have been observed. The addition of •OH to the aromatic ring of 4-fluoro-2-methoxyphenol would lead to the formation of hydroxylated derivatives, which can then undergo further oxidation and ring cleavage.

The table below summarizes the key aspects of the photochemical degradation of 4-fluoro-2-methoxyphenol based on studies of analogous compounds.

Degradation PathwayKey Reactive SpeciesMechanistic StepsMajor Products (from analogs)Reference (Analogous Systems)
OzonolysisOzone (O3)1,3-Dipolar cycloaddition, formation of primary ozonide, cleavage to Criegee intermediates, ring opening.Ring-opened carboxylic acids and esters (e.g., Z-4-oxobut-2-enoic acid, methyl 2-oxoacetate). mdpi.comrsc.orgresearchgate.netresearchgate.netnih.gov
Hydroxyl Radical ReactionHydroxyl Radical (•OH)Electrophilic addition to the aromatic ring, hydrogen abstraction from the phenolic group.Hydroxylated derivatives, further oxidation products. lookchem.comcapes.gov.br

Biotransformation Mechanisms (excluding direct clinical relevance)

The biotransformation of the compound, carbonic acid; 4-fluoro-2-methoxyphenol, is primarily understood through the study of structurally analogous compounds in various microbial systems. Research into the microbial metabolism of substituted phenols, particularly fluorinated and methoxylated phenols, provides a framework for predicting its metabolic fate. The principal enzymatic reactions anticipated to be involved in its breakdown are O-demethylation and aromatic hydroxylation, followed by ring cleavage.

Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds as sources of carbon and energy. For methoxylated phenols like guaiacol (2-methoxyphenol), a key initial step is O-demethylation. For instance, Acinetobacter junii has demonstrated the ability to metabolize chlorinated guaiacols by first removing the methyl group to form the corresponding catechols. nih.govresearchgate.net This process is catalyzed by O-demethylases, which are often cytochrome P450 monooxygenases. researchgate.netfrontiersin.org This enzymatic reaction replaces the methoxy group with a hydroxyl group, yielding a catechol derivative.

In the case of fluorinated phenols, such as 4-fluorophenol (B42351), microbial degradation typically commences with hydroxylation of the aromatic ring. nih.govresearchgate.net Organisms like Arthrobacter sp. are capable of utilizing 4-fluorophenol as a sole carbon source. nih.gov The initial attack is generally an ortho-hydroxylation catalyzed by a phenol hydroxylase, leading to the formation of a fluorocatechol. nih.govresearchgate.net This is a critical step that prepares the aromatic ring for subsequent fission.

Following these initial transformations, the resulting catechol or fluorocatechol intermediates are susceptible to ring cleavage by dioxygenase enzymes. This can occur via either an ortho- or meta-cleavage pathway, breaking open the aromatic ring and forming aliphatic acids that can then enter central metabolic pathways, such as the tricarboxylic acid cycle. asm.org In the case of fluorinated intermediates, the defluorination often occurs after ring cleavage, during the subsequent metabolism of the resulting aliphatic products. nih.gov

The table below summarizes the key microbial transformation reactions observed for compounds structurally related to Carbonic acid; 4-fluoro-2-methoxyphenol.

Substrate Microorganism Primary Transformation Metabolite(s) Enzyme Class
Chlorinated GuaiacolsAcinetobacter juniiO-DemethylationChlorinated CatecholsO-demethylase
4-FluorophenolArthrobacter sp.Aromatic HydroxylationFluorocatecholPhenol hydroxylase
Vanillic AcidBacillus megaterium, Streptomyces sp.Non-oxidative DecarboxylationGuaiacolDecarboxylase
4-(methoxymethyl)phenolVanillyl-alcohol oxidase (enzyme)Oxidative Demethylation4-hydroxybenzaldehydeFlavoenzyme (Oxidase)

Based on these analogous pathways, the biotransformation of Carbonic acid; 4-fluoro-2-methoxyphenol in a microbial environment would likely proceed through one of two primary initial routes:

O-demethylation: The methoxy group is removed to form 4-fluorocatechol.

Aromatic Hydroxylation: A hydroxyl group is added to the ring, likely ortho to the existing hydroxyl group, to form a fluorinated hydroxyquinol derivative.

The resulting dihydroxy- or trihydroxy-aromatic intermediates would then be subject to enzymatic ring cleavage, leading to the breakdown of the aromatic structure and eventual mineralization. The presence of the fluorine atom can influence the rate and regioselectivity of these enzymatic reactions.

Cutting Edge Spectroscopic and Chromatographic Methodologies for Research on Carbonic Acid; 4 Fluoro 2 Methoxyphenol

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic compounds. For a molecule like 4-fluoro-2-methoxyphenol (B1225191), advanced NMR experiments are essential to unambiguously assign its structure and probe its behavior.

One-dimensional NMR provides initial data, but 2D NMR techniques are required to piece together the molecular puzzle. These experiments correlate different nuclei through chemical bonds, revealing the atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-fluoro-2-methoxyphenol, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). columbia.eduyoutube.com It is highly sensitive and allows for the definitive assignment of protonated carbons. sdsu.edu For instance, the proton signal corresponding to the methoxy (B1213986) group (-OCH₃) would show a cross-peak with the methoxy carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. columbia.edu For example, the methoxy protons would show an HMBC correlation to the aromatic carbon at position 2, and the aromatic protons would show correlations to neighboring carbons, helping to place the substituents correctly on the ring.

The following table outlines the expected 2D NMR correlations for 4-fluoro-2-methoxyphenol.

Proton (¹H) SignalCOSY Correlation (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)HMBC Correlations (²J, ³J Coupled ¹³C)
H3H5, H6C3C2, C4, C5
H5H3, H6C5C1, C3, C4
H6H3, H5C6C1, C2, C4
-OCH₃NoneC-methoxyC2
-OHNoneNoneC1, C2, C6

Note: Numbering follows standard IUPAC rules for phenols. Correlations can be influenced by specific solvent and experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.orghuji.ac.il

¹⁹F NMR provides several key pieces of information:

Chemical Shift: The ¹⁹F chemical shift range is very wide (around 800 ppm), which means that even small changes in the electronic environment around the fluorine atom result in significant and easily distinguishable shifts. wikipedia.org This makes it an excellent probe for confirming the fluorine's position and studying intermolecular interactions.

Spin-Spin Coupling: Fluorine couples to other nuclei, most notably protons (¹H) and carbon-13 (¹³C). These ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable structural information, as their magnitude depends on the number of bonds separating the nuclei. huji.ac.il For 4-fluoro-2-methoxyphenol, the fluorine atom would show coupling to the aromatic protons at positions 3 and 5.

A study combining ¹⁹F-NMR with other methods proved effective for tracking fluorinated phenols and their degradation products in aqueous solutions, highlighting the technique's ability to quantify and identify fluorinated species in complex mixtures. acs.org

ParameterExpected Observation for 4-fluoro-2-methoxyphenolSignificance
¹⁹F Chemical Shift (δ) A single resonance in the aromatic fluorine region (approx. -110 to -130 ppm vs. CFCl₃). colorado.eduConfirms the presence of a single, unique fluorine environment. The exact shift is sensitive to solvent and pH.
¹H-¹⁹F Coupling (J) Coupling to H3 (ortho, ³JHF) and H5 (meta, ⁴JHF).Confirms the position of the fluorine atom relative to the aromatic protons. Ortho coupling is typically larger than meta coupling.
¹³C-¹⁹F Coupling (J) Coupling to C4 (¹JCF), C3/C5 (²JCF), and C2/C6 (³JCF).Provides definitive evidence for the attachment point of the fluorine and its proximity to other carbons in the ring.

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides critical information about the compound in its solid form. This is particularly important for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and for characterizing amorphous (non-crystalline) material. Different polymorphic forms can have distinct physical properties.

Solid-state ¹³C and ¹⁹F NMR can differentiate between polymorphs because the chemical shifts and couplings are sensitive to the local molecular packing and conformation in the crystal lattice. nih.gov For instance, a study on fluorinated steroids demonstrated that solid-state NMR could reveal multiple ring conformations and distinguish them from non-fluorinated analogs. nih.gov Similarly, ¹⁹F ssNMR has been used to directly detect and differentiate between organic and inorganic fluorine sources in complex solid samples, a task that is challenging for other methods. nih.gov This capability would be invaluable for quality control and stability studies of solid 4-fluoro-2-methoxyphenol.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For 4-fluoro-2-methoxyphenol (C₇H₇FO₂), HRMS can distinguish its formula from other potential formulas that have the same nominal mass. This is an indispensable tool for confirming the identity of a newly synthesized compound or an unknown analyte. acs.org

PropertyValueSource
Molecular Formula C₇H₇FO₂ nist.govsigmaaldrich.com
Monoisotopic Mass (Calculated) 142.04300762 Da nih.gov
Measured Exact Mass (Example) Would be expected to be within a few ppm (parts per million) of the calculated value.

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural analysis. wikipedia.org In an MS/MS experiment, a specific ion (the "precursor ion") is selected, subjected to fragmentation (often through collision-induced dissociation), and the resulting "product ions" are then analyzed. nationalmaglab.orgyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint of the precursor ion. nationalmaglab.org

By analyzing the mass differences between the precursor and product ions, one can deduce the structure of the fragments lost and thereby reconstruct the connectivity of the original molecule. For 4-fluoro-2-methoxyphenol, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO). The NIST Mass Spectrometry Data Center provides data for the [M-H]⁻ precursor ion of 4-fluoroguaiacol. nih.gov

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)Inferred Neutral Loss
141.0357 ([M-H]⁻)Not Specified126.0CH₃
121.1HF

Data derived from NIST MS/MS spectrum for 4-Fluoroguaiacol. nih.gov

This fragmentation data helps to confirm the presence of the methoxy group (loss of 15 Da for •CH₃) and the fluorine atom (loss of 20 Da for HF).

Ionization Techniques for Non-Volatile Derivatives

The analysis of non-volatile derivatives of "Carbonic acid; 4-fluoro-2-methoxyphenol" by mass spectrometry necessitates the use of soft ionization techniques. These methods are crucial for obtaining molecular weight information and structural details without causing extensive fragmentation of the analyte. Two of the most prominent and suitable techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a widely used soft ionization technique that is particularly well-suited for polar and large molecules. acdlabs.comnih.gov In the context of "Carbonic acid; 4-fluoro-2-methoxyphenol" and its non-volatile derivatives, ESI would typically be performed in the negative ion mode, which generally provides greater sensitivity for phenolic compounds. nih.govmdpi.com The process involves the formation of a deprotonated molecule, [M-H]⁻, which serves as the base peak in the mass spectrum. mdpi.com For more complex derivatives, such as glycosides, ESI-MS/MS can provide further structural information by inducing fragmentation of the glycosidic bonds, leading to the detection of the deprotonated aglycone. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is effective for a broad range of compounds, including both polar and non-polar molecules with molecular weights up to 1500 Da. acdlabs.com For fluorinated phenols, which are structurally related to the target compound, APCI in the negative ion mode using a reagent ion like Cl⁻ can yield product ions through two main pathways: ion association to form [M·Cl]⁻ or proton abstraction to form [M-H]⁻. nih.govacs.org The extent of proton abstraction versus adduct formation is influenced by the acidity of the phenolic hydroxyl group, which is increased by the presence of electron-withdrawing fluorine atoms. nih.govacs.org This suggests that for "Carbonic acid; 4-fluoro-2-methoxyphenol," the degree of proton abstraction can be controlled by adjusting the ion source conditions, providing a means to tailor the analysis. nih.govacs.org

Ionization TechniqueTypical Ions Formed for Phenolic CompoundsKey Advantages for "Carbonic acid; 4-fluoro-2-methoxyphenol"
Electrospray Ionization (ESI) [M-H]⁻, [M+Na]⁺, [M+K]⁺High sensitivity for polar derivatives, suitable for analyzing glycosylated or other highly modified forms. nih.govmdpi.comnih.gov
Atmospheric Pressure Chemical Ionization (APCI) [M-H]⁻, [M+H]⁺, [M·Cl]⁻ (with Cl⁻ reagent)Applicable to a wider range of polarities, ionization can be controlled for fluorinated compounds. acdlabs.comnih.govacs.org

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information on the functional groups and conformational structure of "Carbonic acid; 4-fluoro-2-methoxyphenol." These techniques are complementary, as the selection rules for vibrational transitions differ. dss.go.th

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic chemical bonds within a molecule by measuring the absorption of infrared radiation. For "Carbonic acid; 4-fluoro-2-methoxyphenol," the FT-IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups.

Based on studies of structurally similar compounds like guaiacol (B22219) (2-methoxyphenol) and other substituted phenols, the following characteristic vibrational modes can be anticipated: researchgate.netresearchgate.netchemicalbook.com

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be observed between 2850 and 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the carbonic acid ester moiety would give rise to a strong absorption band in the range of 1740-1780 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester and ether linkages will result in strong bands in the 1000-1300 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the region of 1000-1400 cm⁻¹.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
Phenolic O-H3200-3600Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H (methoxy)2850-3000Stretching
Carbonyl C=O (ester)1740-1780Stretching
Aromatic C=C1450-1600Stretching
Ester/Ether C-O1000-1300Stretching
Aryl C-F1000-1400Stretching

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic ring and C-C backbone of "Carbonic acid; 4-fluoro-2-methoxyphenol."

Drawing parallels from studies on substituted phenols and aromatic compounds, the Raman spectrum of the target compound would likely feature: uliege.beresearchgate.netjetir.org

Aromatic Ring Vibrations: Strong bands related to the breathing modes of the benzene ring are expected in the 990-1010 cm⁻¹ and 1580-1620 cm⁻¹ regions.

C-C Stretching: The stretching of the C-C bonds within the aromatic ring will contribute to signals in the 1300-1400 cm⁻¹ range. uliege.be

Methoxy Group Vibrations: The C-O stretching of the methoxy group and its rocking and wagging modes would also be observable.

C-F Vibration: The C-F stretching vibration, while also IR active, would be observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational assignment, aiding in the complete structural elucidation of "Carbonic acid; 4-fluoro-2-methoxyphenol" and the study of its conformational isomers.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of "Carbonic acid; 4-fluoro-2-methoxyphenol" from reaction mixtures, as well as for the analysis of its byproducts and derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like "Carbonic acid; 4-fluoro-2-methoxyphenol." Reversed-phase HPLC is the most common mode for the separation of phenolic compounds. nih.govresearchgate.netnih.gov

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 column is the most widely used stationary phase for the separation of phenolic compounds due to its hydrophobic nature, which allows for effective retention and separation based on polarity. nih.govresearchgate.net

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with an acid modifier like acetic acid or formic acid to improve peak shape and suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The gradient allows for the separation of compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the quantification of phenolic compounds, typically monitoring at wavelengths around 270-280 nm where the aromatic ring absorbs. nih.govmdpi.com Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, enabling definitive identification. mdpi.combohrium.com

HPLC ParameterTypical Conditions for Phenolic Compound Analysis
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid nih.govresearchgate.net
Mobile Phase B Acetonitrile or Methanol nih.govresearchgate.net
Elution Gradient elution
Flow Rate 0.8 - 1.0 mL/min researchgate.netmdpi.com
Detection DAD/UV-Vis (270-280 nm) or Mass Spectrometry mdpi.comnih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization

While "Carbonic acid; 4-fluoro-2-methoxyphenol" itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for the analysis of volatile byproducts from its synthesis or degradation. Furthermore, the phenolic hydroxyl group can be derivatized to increase its volatility, making it amenable to GC-MS analysis.

Derivatization: Silylation is the most common derivatization technique for phenols. omicsonline.orgmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com This derivatization increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS. omicsonline.org

Ion-Exclusion Chromatography for Carbonic Acid Related Species in Solutions

Ion-Exclusion Chromatography (IEC) is a powerful technique for the determination of weakly ionized inorganic acids, such as carbonic acid, and is particularly effective for analyzing samples with high concentrations of ionic species, like environmental water. nih.govslideshare.net The method separates ionic compounds from non-ionic or partially ionized ones based on the Donnan exclusion principle, using an ion-exchange resin stationary phase. slideshare.net Ionic substances are excluded from the resin pores and elute quickly, while non-ionic and weakly ionized species are retained longer. slideshare.netdrawellanalytical.com

A key application of IEC is the separation and quantification of carbonic acid and its related forms, bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). The speciation of these compounds is pH-dependent; above a pH of 6.3, carbonic acid converts to bicarbonate, and above 10.3, it transitions to carbonate. researchgate.net Consequently, during chromatographic analysis, these species typically elute as a single component, with the specific form depending on the pH of the mobile phase. researchgate.net

Researchers have developed simple and sensitive IEC methods for the analysis of carbonic acid in aqueous samples. One such method employs a weakly acidic cation exchange resin column (TSKgel OApak-A) with pure water as the eluent. nih.gov This approach allows for the simultaneous separation of carbonic acid and short-chain organic acids within 16 minutes. nih.gov The use of pure water as the mobile phase is advantageous as it results in lower background conductance, thereby enhancing detection sensitivity. nih.gov For carbonic acid, a linear calibration range from 3.0 mg/L to 500 mg/L has been established, with a conductivity detection limit (at a signal-to-noise ratio of 3) of 0.084 mg/L. nih.gov

To further improve sensitivity, a system using ion-exchange enhancement columns placed between the separation column and the conductivity detector can be utilized. osti.gov In this setup, the first enhancement column converts the eluted carbonic acid into potassium bicarbonate, and the second converts it to the more conductive potassium hydroxide (B78521), increasing the signal approximately tenfold. osti.gov

Ion chromatography, specifically using an Allsep Anion column with a 4mM p-Hydroxybenzoic acid mobile phase at pH 7.5, has proven to be a reliable method for quantifying bicarbonate, ensuring good separation from other common anions like fluoride (B91410) and chloride. researchgate.net

Table 1: IEC Method for Carbonic Acid Analysis

Parameter Details Reference
Technique Ion-Exclusion Chromatography (IEC) nih.gov
Stationary Phase Weakly acidic cation exchange resin (TSKgel OApak-A) nih.gov
Mobile Phase (Eluent) Pure Water nih.gov
Detection Conductivity nih.gov
Analysis Time 16 minutes nih.gov
Linear Range 3.0 - 500 mg/L nih.gov

| Detection Limit (S/N=3) | 0.084 mg/L | nih.gov |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While anhydrous carbonic acid (H₂CO₃) is notoriously unstable under ambient conditions, its solid-state structure has been successfully elucidated under high pressure using X-ray and neutron diffraction techniques. wikipedia.orgresearchgate.netchemrxiv.org

At low temperatures and atmospheric pressure, solid carbonic acid is amorphous and does not produce Bragg peaks in X-ray diffraction. wikipedia.org However, upon applying high pressure, it crystallizes, allowing for detailed structural analysis. wikipedia.org Single crystals of carbonic acid have been synthesized in a diamond anvil cell at pressures between 5 and 13 GPa by reacting water (H₂O) and carbon dioxide (CO₂). researchgate.net

Diffraction studies on deuterated carbonic acid (D₂CO₃) at 1.85 GPa revealed that it crystallizes in the monoclinic space group P2₁/c. chemrxiv.orgmdpi.comresearchgate.net The structure consists of one symmetry-inequivalent, planar anti-anti conformer of the D₂CO₃ molecule. mdpi.com These molecules form dimers linked by strong, symmetric double hydrogen bonds. mdpi.comresearchgate.net The C-O bond lengths are nearly equivalent (approximately 1.34 Å), which is intermediate between typical C-O single (1.43 Å) and C=O double (1.23 Å) bond distances, suggesting delocalized π-bonding within the CO₃ core. wikipedia.orgmdpi.com

A separate single-crystal X-ray diffraction study at approximately 8 GPa also determined a monoclinic crystal structure, but assigned it to the P2₁/n space group, which differs from the P2₁/c model reported at lower pressures. researchgate.net

Detailed crystallographic data for 4-fluoro-2-methoxyphenol is not prominently available in the surveyed literature. However, the compound's fundamental properties are known. nist.govsigmaaldrich.com

Table 2: Crystallographic Data for Carbonic Acid (D₂CO₃) at 1.85 GPa

Parameter Value Reference
Crystal System Monoclinic wikipedia.orgmdpi.com
Space Group P2₁/c wikipedia.orgchemrxiv.orgmdpi.com
Lattice Constants a = 5.392 Å, b = 6.661 Å, c = 5.690 Å wikipedia.orgchemrxiv.orgmdpi.com
α = 90°, β = 92.66°, γ = 90° wikipedia.orgchemrxiv.orgmdpi.com
Formula Units (Z) 4 wikipedia.orgchemrxiv.orgmdpi.com
Molecular Conformation anti-anti mdpi.com

| Key Structural Motif | Dimers linked by double hydrogen bonds | mdpi.com |

Emerging Applications and Interdisciplinary Research Contributions of Carbonic Acid; 4 Fluoro 2 Methoxyphenol

Applications as Building Blocks in Advanced Organic Synthesis

4-Fluoro-2-methoxyphenol (B1225191) serves as a valuable precursor and building block in the synthesis of more complex molecules, leveraging its specific functional groups to construct targeted structures.

In the realm of material science, 4-fluoro-2-methoxyphenol is identified as a monomer for the synthesis of specialized polymers. sigmaaldrich.comsigmaaldrich.com The compound can be used to create poly(4-fluoro-2-methoxyphenol), a polymer that incorporates fluorine into its structure. sigmaaldrich.com The presence of fluorine atoms in polymers is known to impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics, making such materials potentially suitable for advanced applications. The phenolic hydroxyl group allows for polymerization reactions, likely through oxidative coupling or etherification, to form the polymer backbone.

While versatile fluorinating agents are highly sought after in medicinal and materials chemistry for the introduction of fluorine into molecules, 4-fluoro-2-methoxyphenol is primarily utilized as a fluorinated building block rather than a reagent for C-F bond formation. nih.govossila.com This means that the intact 4-fluoro-2-methoxyphenyl moiety is incorporated into a larger molecular structure. Its utility lies in providing a pre-fluorinated aromatic ring, which can be further modified through its hydroxyl and methoxy (B1213986) groups or by reactions on the aromatic ring itself. For instance, it is used in the synthesis of 4-halo-masked o-benzoquinones. sigmaaldrich.com

Role in Catalysis and Enzyme Inhibition Studies (Mechanistic Focus)

The compound has been investigated more for its ability to inhibit biological catalysts (enzymes) than for any intrinsic catalytic activity of its own.

Current scientific literature available from the conducted searches does not indicate that 4-fluoro-2-methoxyphenol possesses intrinsic catalytic activity. Its primary role in the context of chemical and biological reactions has been explored as a modulator of enzyme function, specifically as an inhibitor.

4-Fluoro-2-methoxyphenol has shown significant potential as an inhibitor of several key enzymes involved in physiological and pathological processes.

NADPH Oxidase: Research has identified 4-fluoro-2-methoxyphenol, also referred to as F-apocynin, as a potent inhibitor of the NADPH oxidase enzyme complex. It is considered an analog of apocynin, a well-known NADPH oxidase inhibitor. Studies have shown that 4-fluoro-2-methoxyphenol is significantly more potent as an inhibitor of NADPH oxidase activity compared to apocynin. The enhanced inhibitory effect is attributed to its increased lipophilicity, a result of replacing the acetyl group of apocynin with a fluorine atom, which may facilitate its passage through the cell membrane to reach its target.

Myeloperoxidase (MPO): Similar to its effect on NADPH oxidase, 4-fluoro-2-methoxyphenol has been found to be a potent inhibitor of myeloperoxidase (MPO) chlorinating activity. MPO is an enzyme released by neutrophils that produces hypochlorous acid, a highly reactive oxidant. The inhibition of MPO by methoxyphenol derivatives is a subject of interest for developing agents against inflammatory conditions.

Carbonic Anhydrase-II (CA-II): There are no direct studies in the searched literature specifically detailing the inhibition of Carbonic Anhydrase-II by 4-fluoro-2-methoxyphenol. However, phenols as a chemical class have been identified as competitive inhibitors of CA-II. nih.govcapes.gov.br These compounds are thought to bind to the zinc-bound water molecule in the enzyme's active site, thereby disrupting the catalytic cycle. nih.gov Given that 4-fluoro-2-methoxyphenol is a phenol (B47542) derivative, it may exhibit similar inhibitory properties, but specific mechanistic studies and IC50 values are not available in the reviewed literature.

Table 1: Enzyme Inhibition Profile of 4-fluoro-2-methoxyphenol

Enzyme Target Inhibition Activity Mechanistic Insight
NADPH Oxidase Potent inhibitor; more potent than apocynin. Increased lipophilicity due to the fluorine atom enhances cellular uptake.
Myeloperoxidase (MPO) Potent inhibitor of chlorinating activity. Belongs to the class of methoxyphenol derivatives known to inhibit MPO.
Carbonic Anhydrase-II Not directly studied, but possible. As a phenol, it may act as a competitive inhibitor by interacting with the active site's zinc-bound water molecule. nih.govcapes.gov.br

Contributions to Supramolecular Chemistry and Self-Assembly Research

Based on the available scientific literature from the performed searches, there are no specific studies detailing the contributions of 4-fluoro-2-methoxyphenol to the fields of supramolecular chemistry or self-assembly. While fluorinated organic compounds are of significant interest in crystal engineering and the design of self-assembling systems due to the potential for halogen bonding and other non-covalent interactions, the specific role of this compound has not been reported.

Exploration in Agrochemical and Pest Management Research (Non-Clinical)

4-Fluoro-2-methoxyphenol serves as a key building block in the development of agricultural chemicals. chemimpex.com Its utility is primarily as an intermediate in the synthesis of more complex molecules designed to protect crops and enhance agricultural output. The incorporation of a fluorine atom can enhance the biological activity and stability of the final agrochemical product. chemimpex.com

Detailed Research Applications:

While comprehensive studies detailing the specific efficacy of 4-fluoro-2-methoxyphenol itself as an active agrochemical agent are not widely published, its role as a precursor is noted. It is utilized in the formulation of novel herbicides and fungicides. chemimpex.com The synthesis process involves leveraging the reactivity of the phenol group and the influence of the fluorine and methoxy substituents on the aromatic ring to construct larger, more complex active ingredients.

Researchers have used 4-fluoro-2-methoxyphenol in the synthesis of fluorinated masked o-benzoquinones, which are reactive intermediates that can be employed in the development of new chemical entities with potential pesticidal properties. sigmaaldrich.com The table below outlines the key properties of 4-fluoro-2-methoxyphenol relevant to its application in chemical synthesis.

Interactive Table: Properties of 4-fluoro-2-methoxyphenol

PropertyValueSource
Molecular Formula C7H7FO2 sigmaaldrich.comthermofisher.com
Molecular Weight 142.13 g/mol sigmaaldrich.com
Appearance Clear colorless to light yellow liquid thermofisher.com
Boiling Point 195 °C sigmaaldrich.com
Density 1.247 g/mL at 25 °C sigmaaldrich.com
CAS Number 450-93-1 sigmaaldrich.comthermofisher.comqtonics.com

Environmental Chemical Research (Mechanistic Degradation Pathways)

The environmental fate of fluorinated organic compounds is a significant area of research due to the strength of the carbon-fluorine bond, which can make these compounds persistent in the environment. researchgate.netresearchgate.net While specific degradation pathways for 4-fluoro-2-methoxyphenol have not been detailed in available research, general principles of phenol and organofluorine degradation can be applied to hypothesize its likely environmental transformation.

Hypothesized Degradation Pathways:

Phenolic compounds in the soil and water are primarily degraded by microorganisms such as bacteria and fungi. nih.govnih.gov These microorganisms secrete extracellular enzymes, like phenol oxidases and peroxidases, that initiate the breakdown of the aromatic ring. nih.gov For 4-fluoro-2-methoxyphenol, the degradation would likely proceed through the following general steps:

Initial Oxidation: The process would likely begin with the oxidation of the phenol group, potentially forming a catechol-like derivative. This is a common first step in the aerobic degradation of many phenolic compounds. nih.gov

Ring Cleavage: Following the initial oxidation, microbial enzymes would catalyze the cleavage of the aromatic ring. This can occur via two main pathways: the ortho cleavage pathway or the meta cleavage pathway. nih.gov The subsequent intermediates are then funneled into central metabolic cycles of the microorganisms. researchgate.net

Dehalogenation: The fluorine atom's removal (dehalogenation) is a critical step. Microbial dehalogenases would be required to break the strong carbon-fluorine bond. The point at which dehalogenation occurs can vary, happening either before or after the aromatic ring is cleaved.

The persistence of fluorinated compounds often depends on the ability of local microbial communities to perform these degradation steps. researchgate.net The presence of other substituents, like the methoxy group on the ring, will also influence the rate and pathway of degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.